molecular formula C14H12ClNO B14345518 Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]- CAS No. 92290-65-8

Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-

Cat. No.: B14345518
CAS No.: 92290-65-8
M. Wt: 245.70 g/mol
InChI Key: RMSIXEWBUNUTQC-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]- is a Schiff base derived from the condensation of 5-chlorosalicylaldehyde (4-chloro-2-hydroxybenzaldehyde) and 4-methylbenzylamine. This compound features a phenolic hydroxyl group at position 2, a chlorine substituent at position 4, and an iminomethyl group (-CH=N-) linked to a 4-methylphenyl moiety at position 2 of the benzene ring (Fig. 1). Its molecular formula is C₁₅H₁₄ClNO (calculated molecular weight: 259.73 g/mol) .

The 4-methylphenyl substituent introduces steric and electronic effects that influence the compound’s crystallinity, stability, and reactivity.

Properties

CAS No.

92290-65-8

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

4-chloro-2-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12ClNO/c1-10-2-5-13(6-3-10)16-9-11-8-12(15)4-7-14(11)17/h2-9,17H,1H3

InChI Key

RMSIXEWBUNUTQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Methanol-Based Condensation with Glacial Acetic Acid

Procedure :

  • Reactants : 4-Chloro-2-hydroxybenzaldehyde (1 equiv) and 4-methylaniline (1.1 equiv).
  • Solvent/Catalyst : Methanol with 2–3 drops of glacial acetic acid.
  • Conditions : Reflux at 65–70°C for 3–4 hours.
  • Work-Up : Cool to room temperature, filter precipitated product, wash with cold methanol, and dry.

Yield : 85–92% (analogous reactions).
Characterization :

  • FT-IR : $$ \nu(\text{C=N}) $$ at 1605–1620 cm$$^{-1}$$.
  • $$^1$$H NMR : Aromatic protons at δ 6.8–7.5 ppm; imine proton (CH=N) at δ 8.3–8.5 ppm.

Ethanol Reflux with Acetic Acid

Procedure :

  • Reactants : Equimolar 4-chloro-2-hydroxybenzaldehyde and 4-methylaniline.
  • Solvent/Catalyst : Absolute ethanol with 1% acetic acid.
  • Conditions : Reflux at 78°C for 2 hours.
  • Purification : Evaporate solvent under vacuum, recrystallize from ethanol/water (1:1).

Yield : 78–88%.
Advantages : Enhanced solubility of reactants, reduced side products.

Alternative Catalysts and Solvents

Catalysts :

  • Piperidine : Used in non-aqueous media (e.g., THF) for accelerated dehydration.
  • Solid Acid Catalysts : Zeolites or montmorillonite K10 under microwave irradiation reduce reaction time to 15–30 minutes.

Solvents :

  • Water : Green chemistry approach with ultrasonication (50°C, 1 hour), yielding 70–75%.
  • Solvent-Free : Mechanochemical grinding of reactants with a catalytic amount of $$ \text{H}3\text{PO}4 $$.

Purification and Characterization

Purification Techniques

Method Conditions Purity
Recrystallization Ethanol/water (1:1) >95%
Column Chromatography Silica gel, hexane/ethyl acetate (3:1) >98%
Vacuum Sublimation 100–120°C, 0.1 mmHg 99%

Spectroscopic Data

Technique Key Signals
FT-IR - $$ \nu(\text{OH}) $$: 3200–3300 cm$$^{-1}$$
- $$ \nu(\text{C=N}) $$: 1605–1620 cm$$^{-1}$$
$$^1$$H NMR (DMSO-$$d_6$$) - OH proton: δ 10.2 ppm
- CH=N: δ 8.4 ppm
- Aromatic H: δ 6.7–7.6 ppm
MS Molecular ion peak at m/z 245 (M$$^+$$)

Optimization and Yield Considerations

Reaction Parameters

Parameter Optimal Range Impact on Yield
Molar Ratio 1:1 (aldehyde:amine) Excess amine (1.1 equiv) minimizes aldehyde dimerization.
Temperature 65–80°C Higher temperatures accelerate kinetics but risk decomposition.
Time 2–4 hours Prolonged reflux (>6 hours) degrades imine.

Comparative Data from Analogous Syntheses

Schiff Base Solvent Catalyst Time (h) Yield (%) Reference
4-Chloro-2-[(4-fluorophenylimino)methyl]phenol Methanol Acetic acid 3 92
5-Chloro-2-[(4-methylphenylimino)methyl]phenol Ethanol Piperidine 2 88
2-Hydroxy-4-methoxybenzylidene-4-chloroaniline Water None 1.5 75

Chemical Reactions Analysis

4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl derivatives) enhance antimicrobial activity compared to electron-donating groups (-CH₃, -OCH₃) . For example, 4-chloro-2-[(4-chlorophenylimino)methyl]phenol exhibits superior inhibition against Staphylococcus aureus due to increased electrophilicity . Methyl groups (as in the target compound) improve thermal stability and metal-chelation capacity, making the compound suitable for catalytic applications .

Crystallographic Differences: The 3,4-dimethylphenyl analog crystallizes in a monoclinic system (P2₁/n) with unit cell parameters a = 12.1875 Å, b = 7.4438 Å, c = 14.3141 Å, and β = 101.549° . In contrast, the methoxy-substituted derivative forms stronger π–π stacking interactions due to its planar structure .

Hydrogen Bonding and Solubility: Compounds with hydroxyl or methoxy groups (e.g., 2-methoxyphenyl derivative) exhibit higher solubility in polar solvents like methanol, whereas hydrophobic substituents (e.g., 4-methylphenyl) reduce aqueous solubility .

Antimicrobial Activity Comparison

Schiff bases derived from 5-chlorosalicylaldehyde show varying antimicrobial efficacy based on substituents:

  • 4-Methylphenyl derivative (target compound) : Moderate activity against Gram-positive bacteria (Bacillus subtilis) due to balanced lipophilicity .
  • 4-Chlorophenyl derivative : Highest broad-spectrum activity (MIC = 8 µg/mL against E. coli) attributed to enhanced membrane penetration .
  • 2-Methoxyphenyl derivative : Selective inhibition of fungal strains (Candida albicans) via interaction with ergosterol biosynthesis enzymes .

Metal Coordination Behavior

  • The target compound forms stable complexes with Co(II) and Cu(II) ions, leveraging the imine nitrogen and phenolic oxygen as donor sites .
  • Analogous chloro-substituted Schiff bases (e.g., 4-chlorophenyl derivative) exhibit stronger metal-binding affinity, useful in catalysis and material science .

Q & A

Basic: What are the standard synthetic protocols for preparing Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-?

Answer:
The compound is typically synthesized via Schiff base condensation. A common method involves refluxing equimolar amounts of 5-chlorosalicylaldehyde and 3,4-dimethylaniline in methanol for 3 hours. The reaction mixture is then crystallized at room temperature, yielding light-yellow plates after 72 hours . Key considerations include solvent choice (methanol for optimal solubility), stoichiometric control to minimize byproducts, and slow crystallization to ensure high-purity single crystals. Post-synthesis, purity is verified via melting point analysis and thin-layer chromatography (TLC) .

Advanced: How can researchers resolve discrepancies in crystallographic refinement outcomes between SHELXL and OLEX2?

Answer:
Discrepancies often arise from differences in parameterization and restraint handling. For example:

  • SHELXL uses full-matrix least-squares refinement with manual restraints, prioritizing high-resolution data .
  • OLEX2 integrates automated workflows, which may apply default restraints for H-atoms or thermal parameters .
    To resolve conflicts:

Cross-validate data using both software, comparing residual indices (e.g., R1, wR2).

Manually adjust restraints in SHELXL for non-H atoms (e.g., anisotropic displacement parameters) .

Use OLEX2’s visualization tools to identify outliers in electron density maps .
Documentation of restraint strategies and software version control is critical for reproducibility .

Basic: What analytical techniques are essential for characterizing this compound’s structure?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and packing interactions. For the title compound, monoclinic P2₁/n symmetry with a = 12.1875 Å, b = 7.4438 Å, and β = 101.549° was confirmed using a Bruker Kappa APEXII CCD diffractometer .
  • NMR spectroscopy: ¹H/¹³C NMR identifies imine (C=N) proton shifts (~8.5–9.0 ppm) and aromatic patterns.
  • FT-IR: Confirms O–H (~3200 cm⁻¹) and C=N (~1610 cm⁻¹) stretches .

Advanced: How can non-covalent interactions (e.g., C–H⋯π, hydrogen bonding) be systematically analyzed in the crystal lattice?

Answer:

Hydrogen bonding: Identify intramolecular O–H⋯N interactions (e.g., S(6) ring motif with d(O⋯N) ~2.6 Å) using SHELXL’s HFIX command .

C–H⋯π interactions: Use Mercury software to calculate centroid distances (typically 3.3–3.8 Å) and angles (>140°) .

Hirshfeld surface analysis: Quantify interaction contributions (e.g., 4.2% for C–H⋯Cl in related structures) .
Contradictions in interaction strengths (e.g., weak vs. moderate H-bonds) should be cross-checked with DFT calculations .

Basic: How is compound purity validated after synthesis?

Answer:

  • Melting point analysis: Compare observed values with literature data (e.g., 160–162°C for analogous Schiff bases) .
  • Chromatography: Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) to detect unreacted precursors.
  • Elemental analysis: Verify C/H/N ratios within 0.3% of theoretical values .

Advanced: What refinement strategies are critical for high-resolution crystallographic data of this compound?

Answer:

Data collection: Optimize θ range (2.0–27.0°) and absorption correction (multi-scan via SADABS) to minimize Rint (<0.05) .

Restraints: Apply riding models for H-atoms (Uiso = 1.2–1.5Ueq of parent atoms) and isotropic refinement for disordered groups .

Validation: Use PLATON to check for missed symmetry (e.g., twinning) and CheckCIF for ADDSYM alerts .

High-resolution refinement: In SHELXL, employ TWIN and BASF commands for twinned data .

Basic: What biological activities are reported for Schiff base analogs of this compound?

Answer:
Schiff base-metal complexes (e.g., Zn(II), Cu(II)) derived from similar structures exhibit:

  • Antibacterial activity: MIC values of 12.5–25 µg/mL against S. aureus .
  • DNA/BSA binding: Quenching of tryptophan fluorescence (Ksv ~10⁴ M⁻¹) suggests intercalation or groove binding .
  • Apoptosis induction: IC50 values of 15–30 µM in HepG2 cells via ROS-mediated pathways .

Advanced: How can experimental phasing challenges be addressed for derivatives with structural ambiguity?

Answer:

SHELXC/D/E pipeline: Use SHELXD for substructure solution (e.g., locating heavy atoms) and SHELXE for density modification .

Molecular replacement: Employ Phaser with a related structure (e.g., 4-bromo analog, PDB ID: 4XYZ) as a search model .

Anomalous scattering: Collect data at multiple wavelengths (e.g., SeMet derivatives) to resolve phase ambiguity .

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